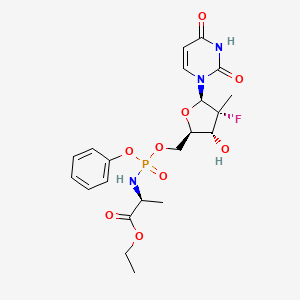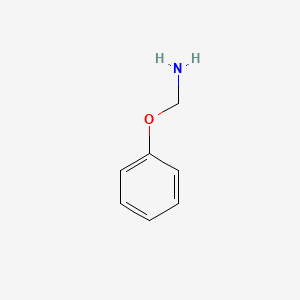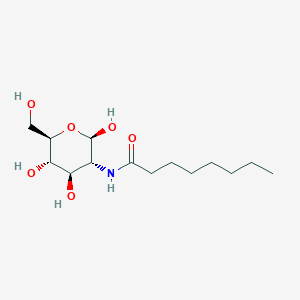
Octanoyl B-D-glucosylamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Octanoyl B-D-glucosylamine, also known as N-(β-D-Glucopyranosyl)octanamide, is a compound with the molecular formula C14H27NO6 and a molecular weight of 305.37 g/mol . This compound is a derivative of glucosylamine, where an octanoyl group is attached to the nitrogen atom of the glucosylamine molecule. It is primarily used in research and has various applications in chemistry, biology, and medicine.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Octanoyl B-D-glucosylamine typically involves the reaction of glucosylamine with octanoyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride . The general reaction scheme is as follows:
Glucosylamine+Octanoyl chloride→Octanoyl B-D-glucosylamine+HCl
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthesis process can be scaled up by optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity.
Analyse Chemischer Reaktionen
Types of Reactions
Octanoyl B-D-glucosylamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the amide group to an amine.
Substitution: The compound can participate in nucleophilic substitution reactions, where the octanoyl group can be replaced by other acyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions.
Major Products Formed
Oxidation: Octanoic acid and glucosylamine.
Reduction: Octylamine and glucosylamine.
Substitution: Various N-acyl glucosylamines depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Octanoyl B-D-glucosylamine has several applications in scientific research:
Biology: The compound is used in studies related to glycosylation and its effects on protein function and stability.
Industry: It is used in the development of surfactants and emulsifiers due to its amphiphilic nature.
Wirkmechanismus
The mechanism of action of Octanoyl B-D-glucosylamine involves its interaction with specific molecular targets and pathways. The compound can act as a glycosyl donor in enzymatic reactions, facilitating the transfer of the glucosyl moiety to acceptor molecules. This process is crucial in glycosylation, which affects protein folding, stability, and function . Additionally, the octanoyl group can enhance the compound’s lipophilicity, improving its ability to interact with lipid membranes and potentially modulate membrane-associated processes.
Vergleich Mit ähnlichen Verbindungen
Octanoyl B-D-glucosylamine can be compared with other similar compounds, such as:
N-Acetylglucosamine: A derivative of glucosamine with an acetyl group instead of an octanoyl group. It is commonly found in chitin and glycoproteins.
N-Butanoylglucosamine: Similar to this compound but with a shorter butanoyl chain. It has different physicochemical properties and applications.
N-Decanoylglucosamine: Similar to this compound but with a longer decanoyl chain.
This compound is unique due to its specific chain length, which balances hydrophilicity and lipophilicity, making it suitable for various applications in research and industry.
Eigenschaften
Molekularformel |
C14H27NO6 |
|---|---|
Molekulargewicht |
305.37 g/mol |
IUPAC-Name |
N-[(2R,3R,4R,5S,6R)-2,4,5-trihydroxy-6-(hydroxymethyl)oxan-3-yl]octanamide |
InChI |
InChI=1S/C14H27NO6/c1-2-3-4-5-6-7-10(17)15-11-13(19)12(18)9(8-16)21-14(11)20/h9,11-14,16,18-20H,2-8H2,1H3,(H,15,17)/t9-,11-,12-,13-,14-/m1/s1 |
InChI-Schlüssel |
DOPGJHMBFNGSTK-DKTYCGPESA-N |
Isomerische SMILES |
CCCCCCCC(=O)N[C@@H]1[C@H]([C@@H]([C@H](O[C@H]1O)CO)O)O |
Kanonische SMILES |
CCCCCCCC(=O)NC1C(C(C(OC1O)CO)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-(furan-2-ylmethyl)[1,2,4]triazolo[3,4-a]phthalazin-6-amine](/img/structure/B13826407.png)
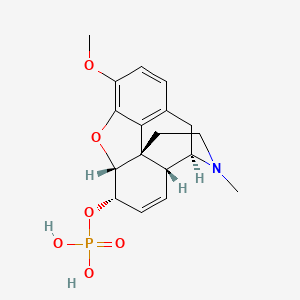
![4-Benzyl-2-[2-(4-benzyl-4,5-dihydro-1,3-oxazol-2-yl)-1,3-bis(4-tert-butylphenyl)propan-2-yl]-4,5-dihydro-1,3-oxazole](/img/structure/B13826422.png)

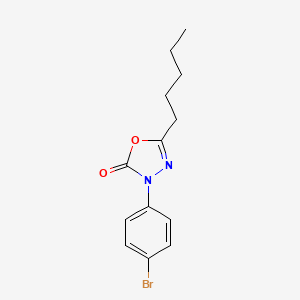
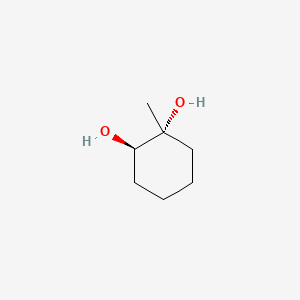
![(3aS,6R,7R,7aS)-2-[2-(1H-indol-3-yl)ethyl]-1-oxo-N-(pyridin-2-ylmethyl)-1,2,3,6,7,7a-hexahydro-3a,6-epoxyisoindole-7-carboxamide](/img/structure/B13826430.png)
![3-cyclohexyl-N-(4-ethylphenyl)-6-methyl-4-oxo-3,4-dihydrofuro[2,3-d]pyrimidine-5-carboxamide](/img/structure/B13826434.png)
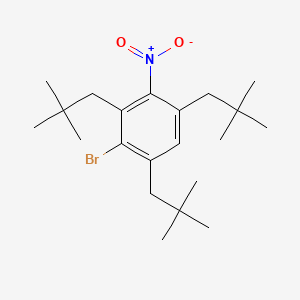
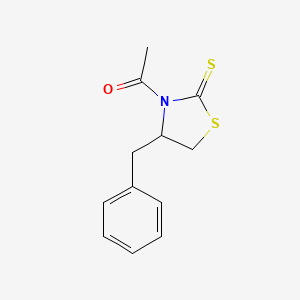
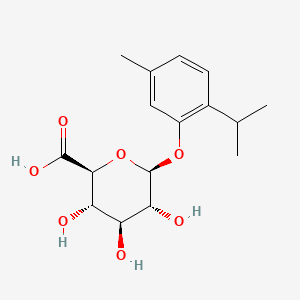
![(4S)-5-[[(2S,3S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[2-[[(2S)-1-[[2-[[(2S)-1-[[(1S)-3-amino-1-carboxy-3-oxopropyl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-2-oxoethyl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-2-oxoethyl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-4-[[(2S)-3-carboxy-2-[[(2S)-2-[[(2S)-2,4-diamino-4-oxobutanoyl]amino]-3-phenylpropanoyl]amino]propanoyl]amino]-5-oxopentanoic acid](/img/structure/B13826451.png)
